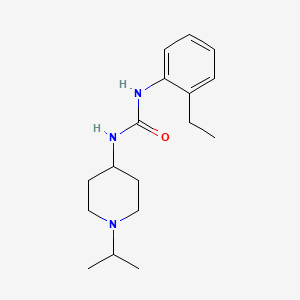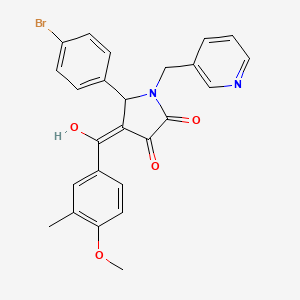![molecular formula C12H19BrClNO B5293999 [2-(2-bromo-4,6-dimethylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5293999.png)
[2-(2-bromo-4,6-dimethylphenoxy)ethyl]ethylamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(2-bromo-4,6-dimethylphenoxy)ethyl]ethylamine hydrochloride, also known as BDEA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BDEA is a derivative of phenoxyethanolamine and is a selective agonist of the β2-adrenergic receptor. In
作用機序
[2-(2-bromo-4,6-dimethylphenoxy)ethyl]ethylamine hydrochloride is a selective agonist of the β2-adrenergic receptor. When [2-(2-bromo-4,6-dimethylphenoxy)ethyl]ethylamine hydrochloride binds to the β2-adrenergic receptor, it activates a signaling cascade that leads to the relaxation of smooth muscle cells, vasodilation, and other physiological effects.
Biochemical and Physiological Effects:
[2-(2-bromo-4,6-dimethylphenoxy)ethyl]ethylamine hydrochloride has been shown to have various biochemical and physiological effects. In respiratory diseases, [2-(2-bromo-4,6-dimethylphenoxy)ethyl]ethylamine hydrochloride has been found to relax airway smooth muscle and improve lung function. In cardiovascular diseases, [2-(2-bromo-4,6-dimethylphenoxy)ethyl]ethylamine hydrochloride has been shown to have vasodilatory effects and improve cardiac function. In cancer research, [2-(2-bromo-4,6-dimethylphenoxy)ethyl]ethylamine hydrochloride has been studied for its potential anticancer activity.
実験室実験の利点と制限
One advantage of using [2-(2-bromo-4,6-dimethylphenoxy)ethyl]ethylamine hydrochloride in lab experiments is its selective agonist activity on the β2-adrenergic receptor, which allows for specific targeting of this receptor. However, one limitation of using [2-(2-bromo-4,6-dimethylphenoxy)ethyl]ethylamine hydrochloride in lab experiments is its potential toxicity and side effects, which need to be carefully monitored.
将来の方向性
There are several future directions for [2-(2-bromo-4,6-dimethylphenoxy)ethyl]ethylamine hydrochloride research. One potential direction is the development of [2-(2-bromo-4,6-dimethylphenoxy)ethyl]ethylamine hydrochloride analogs with improved pharmacological properties. Another potential direction is the study of [2-(2-bromo-4,6-dimethylphenoxy)ethyl]ethylamine hydrochloride in combination with other drugs for potential synergistic effects. Additionally, further studies are needed to explore the potential therapeutic applications of [2-(2-bromo-4,6-dimethylphenoxy)ethyl]ethylamine hydrochloride in various fields.
合成法
The synthesis method of [2-(2-bromo-4,6-dimethylphenoxy)ethyl]ethylamine hydrochloride involves the reaction of 2-bromo-4,6-dimethylphenol with ethylene oxide to form 2-(2-bromo-4,6-dimethylphenoxy)ethanol. This intermediate is then reacted with ethylenediamine to form [2-(2-bromo-4,6-dimethylphenoxy)ethyl]ethylamine hydrochloride. The final product is obtained as a hydrochloride salt.
科学的研究の応用
[2-(2-bromo-4,6-dimethylphenoxy)ethyl]ethylamine hydrochloride has been studied for its potential therapeutic applications in various fields such as respiratory diseases, cardiovascular diseases, and cancer. In respiratory diseases, [2-(2-bromo-4,6-dimethylphenoxy)ethyl]ethylamine hydrochloride has been found to relax airway smooth muscle and improve lung function. In cardiovascular diseases, [2-(2-bromo-4,6-dimethylphenoxy)ethyl]ethylamine hydrochloride has been shown to have vasodilatory effects and improve cardiac function. In cancer research, [2-(2-bromo-4,6-dimethylphenoxy)ethyl]ethylamine hydrochloride has been studied for its potential anticancer activity.
特性
IUPAC Name |
2-(2-bromo-4,6-dimethylphenoxy)-N-ethylethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO.ClH/c1-4-14-5-6-15-12-10(3)7-9(2)8-11(12)13;/h7-8,14H,4-6H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKQRDRVLCGTOHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCOC1=C(C=C(C=C1Br)C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bromo-4,6-dimethylphenoxy)-N-ethylethanamine;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{2,6-dichloro-4-[2-cyano-2-(3-methylphenyl)vinyl]phenoxy}acetic acid](/img/structure/B5293924.png)
![1-methyl-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5293932.png)
![2-(3-chlorophenoxy)-N-{(1S*,2R*)-2-[(1-ethyl-4-piperidinyl)amino]cyclobutyl}acetamide](/img/structure/B5293937.png)
![2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-propylacetamide](/img/structure/B5293938.png)
![methyl 3-[(4-fluorobenzoyl)amino]-4-morpholin-4-ylbenzoate](/img/structure/B5293939.png)
![1-(1,3-benzodioxol-5-yl)-3-[(2-methyl-4-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5293942.png)
![2-(2-furyl)-N-(3-thienylmethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5293947.png)
![N-(4-fluorobenzyl)-2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinecarboxamide](/img/structure/B5293951.png)
![2-({1-(3-methoxypropyl)-4-[(1-methyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetamide](/img/structure/B5293955.png)
![{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5293963.png)
![6-({(2S,5R)-5-[(4-acetylpiperazin-1-yl)methyl]tetrahydrofuran-2-yl}methyl)pyridine-2-carbonitrile](/img/structure/B5293981.png)
![2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}-N-(1H-tetrazol-5-ylmethyl)acetamide](/img/structure/B5293995.png)
